molecular formula C14H22O2Si B8674826 3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one CAS No. 144741-40-2

3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one

Cat. No. B8674826
M. Wt: 250.41 g/mol
InChI Key: OSNJJVFRVACLBM-UHFFFAOYSA-N
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Patent
US08916701B2

Procedure details

A flask is charged with THF (1 L), cooled to −50° C., and treated with lithium diisopropylamide (LDA) (1.05 L, 1.89 mol, 1.1 equiv, 1.8M in THF/heptane/ethylbenzene). The reactor contents are then treated with acetophenone (200 mL, 1.71 mol, 1.0 equiv) at a rate to maintain the batch at about −50° C. The reaction mixture is stirred at about −50° C. for 30 minutes then treated with acetone (151 mL, 2.06 mol, 1.2 equiv) at a rate to maintain the mixture at about −50° C. The reaction mixture is stirred at about −50° C. for 1 hour then treated with water (1 L) and heptane (500 mL). The reaction mixture is allowed to warm to 25° C., and the resultant organic phase is collected and washed with water (400 mL). The organic phase is concentrated to an oil and treated with a solution of imidazole (233.4 g, 3.43 mol, 2.0 equiv) and DMF (600 mL). The resultant solution is treated with chlorotrimethylsilane (217.6 mL, 1.71 mol, 1.0 equiv) at a rate to maintain the reaction mixture at no more than 35° C. The reaction mixture is stirred at 25° C. for 1 hour, and diluted with heptane (600 mL) and water (1 L). The resultant organic phase is collected, washed with water (3×500 mL), and concentrated. The resultant oil is then vacuum distilled at 1-3 mm Hg (product distills at 83-88° C.) to provide 2 as a yellow liquid. Yield: 160.3 g, 37%.
Quantity
1.05 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
151 mL
Type
reactant
Reaction Step Five
Quantity
233.4 g
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
217.6 mL
Type
reactant
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight
Name
Quantity
1 L
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:11])[CH3:10].[CH3:18][C:19]([CH3:21])=[O:20].N1C=CN=C1.Cl[Si:28]([CH3:31])([CH3:30])[CH3:29]>CCCCCCC.O.CN(C=O)C.C1COCC1>[CH3:18][C:19]([O:20][Si:28]([CH3:31])([CH3:30])[CH3:29])([CH3:21])[CH2:10][C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.05 L
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Five
Name
Quantity
151 mL
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
233.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
217.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Eight
Name
Quantity
600 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at about −50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the batch at about −50° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the mixture at about −50° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at about −50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
CUSTOM
Type
CUSTOM
Details
the resultant organic phase is collected
WASH
Type
WASH
Details
washed with water (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to an oil
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture at no more than 35° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 25° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant organic phase is collected
WASH
Type
WASH
Details
washed with water (3×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled at 1-3 mm Hg (product distills at 83-88° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(=O)C1=CC=CC=C1)(C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.